2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Overview
Description
The compound 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a sophisticated chemical entity known for its significant potential in various scientific fields. Its complex structure comprises multiple aromatic rings and functional groups, conferring unique properties that make it valuable in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step organic reactions:
Initial Formation of Intermediate Compounds: : The synthesis begins with the preparation of intermediate compounds, which involves various reactions such as nitration, reduction, and cyclization of basic organic molecules.
Cyclization and Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin: : Key steps include forming the pyrazolo and pyridotriazin rings through cyclization reactions, typically under high-temperature conditions with suitable catalysts.
Final Assembly: : The final structure is achieved by coupling the intermediate compounds under controlled conditions, often using amide bond formation reactions facilitated by coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial-scale production of this compound often employs flow chemistry techniques to enhance reaction efficiency and safety. Continuous flow reactors allow for precise control over reaction conditions, minimizing the risks associated with handling hazardous chemicals and increasing the yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Conversion of specific functional groups to more oxidized states.
Reduction: : Reduction of ketones and other oxidized groups to their corresponding alcohols.
Substitution: : Aromatic substitution reactions, particularly on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: : Reagents such as halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are employed under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, modified by the addition or alteration of functional groups, which can significantly alter their chemical and biological properties.
Scientific Research Applications
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide has a wide range of applications:
Chemistry
Catalysis: : Utilized as a ligand in catalytic systems to facilitate various chemical transformations.
Materials Science: : Employed in the synthesis of novel polymers and nanomaterials.
Biology
Enzyme Inhibition: : Acts as an inhibitor of specific enzymes, crucial for biochemical pathway studies.
Receptor Binding Studies: : Used to investigate binding affinities and mechanisms of cellular receptors.
Medicine
Drug Development: : Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Diagnostic Tools: : Implemented in the development of diagnostic assays and imaging agents.
Industry
Pharmaceuticals: : Integral in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
This compound exerts its effects through several mechanisms:
Molecular Targets and Pathways
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and altering biochemical pathways.
Receptor Interaction: : Modulates receptor activities by acting as an agonist or antagonist, thereby influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-yl)benzamide
3-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
2-ethyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
Highlighting Its Uniqueness
The uniqueness of 2-methyl-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs. These variations can result in different binding affinities, pharmacokinetics, and therapeutic potentials.
Properties
IUPAC Name |
2-methyl-N-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c1-14-7-5-6-10-16(14)21(29)26-27-12-11-18-19(22(27)30)24-25-20-17(13-23-28(18)20)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNRWUDUGAXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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